molecular formula C16H21F3N4O B2696006 2-Cyclopentyl-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one CAS No. 2097929-17-2

2-Cyclopentyl-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B2696006
CAS No.: 2097929-17-2
M. Wt: 342.366
InChI Key: KMDBKKZEPQQWDS-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one (CAS# 2097929-17-2) is a synthetic intermediate and research chemical of significant interest in medicinal chemistry, particularly in the development of protein kinase inhibitors. The compound features a piperazine core, a heterocycle frequently employed in drug discovery to optimize physicochemical properties and serve as a scaffold for arranging pharmacophoric groups . Its specific molecular architecture, combining a trifluoromethylpyrimidine moiety with a cyclopentyl keto side chain, makes it a valuable building block for constructing more complex, biologically active molecules. This compound is representative of a class of chemicals investigated for their potential in targeting cyclin-dependent kinases (CDKs) and other kinase families . Piperazine-containing derivatives are prominent in numerous FDA-approved drugs, including CDK4/6 inhibitors like palbociclib and ribociclib for metastatic breast cancer, underscoring the therapeutic relevance of this chemical scaffold . The presence of the piperazine ring facilitates key synthetic transformations, such as aromatic nucleophilic substitution and Buchwald-Hartwig amination, which are commonly used to incorporate this moiety into target molecules during discovery and process chemistry . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, consulting the relevant material safety data sheet prior to use.

Properties

IUPAC Name

2-cyclopentyl-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N4O/c17-16(18,19)13-10-14(21-11-20-13)22-5-7-23(8-6-22)15(24)9-12-3-1-2-4-12/h10-12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDBKKZEPQQWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps, including the formation of the piperazine ring and the introduction of the trifluoromethyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactivity

The trifluoromethylpyrimidine moiety exhibits strong electrophilic character, enabling SNAr reactions at the 4-position of the pyrimidine ring (Table 2).

Table 2: SNAr Reactivity Profile

Leaving GroupNucleophileBaseTemperatureYieldSource
ChloridePiperazineK₂CO₃80°C62%
SulfoxideCyclohexyl MgClCyclohexyl magnesium chloride25°C38%
  • Optimized conditions : Replacing sulfoxide with chloride leaving groups and using stronger bases (e.g., Grignard reagents) improves reaction efficiency .

  • Steric effects : The tert-butyl group adjacent to the trifluoromethyl substituent in related analogs reduces reactivity at the 2-position, directing substitutions to the 4-position .

Functional Group Transformations

The ethanone backbone and piperazine ring participate in further derivatization:

Ketone Reactivity

  • Reduction : The carbonyl group can be reduced to secondary alcohols using NaBH₄ or LiAlH₄, though specific data for this compound are unreported.

  • Condensation reactions : Forms Schiff bases with primary amines under acidic conditions, as demonstrated in structurally similar piperazine derivatives .

Piperazine Modifications

  • N-alkylation : Reacts with alkyl halides (e.g., chloroacetonitrile) in DMF/K₂CO₃ to introduce side chains .

  • Cross-coupling : Participates in Buchwald-Hartwig amination with aryl halides for arylpiperazine synthesis .

Stability and Degradation

Key stability data :

  • pH sensitivity : Stable in neutral buffers but undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, cleaving the piperazine-pyrimidine bond .

  • Thermal stability : Decomposes above 200°C, as observed in thermogravimetric analysis of related trifluoromethylpyrimidines .

Scientific Research Applications

Medicinal Chemistry

The compound is a promising scaffold for drug design, particularly targeting various diseases, including:

  • Cancer : Its structure allows for the modulation of biological pathways involved in tumor growth and metastasis.
  • Infectious Diseases : The compound may exhibit activity against pathogens, making it a candidate for developing new antimicrobial agents.

Biological Studies

2-Cyclopentyl-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one can be used to investigate:

  • Mechanisms of Action : Understanding how the compound interacts with specific receptors or enzymes can provide insights into its therapeutic effects.
  • Structure-Activity Relationships : Studies can focus on how modifications to the compound's structure affect its biological activity.

Chemical Research

The compound serves as a model for exploring complex organic synthesis and reaction mechanisms. It can be utilized in:

  • Synthetic Methodologies : Developing new synthetic routes that enhance yield and purity.
  • Reaction Mechanisms : Investigating the reactivity patterns of trifluoromethyl-substituted pyrimidine derivatives .

Case Studies and Findings

Several studies have highlighted the potential of this compound in various applications:

  • Anticancer Activity : Research has shown that compounds with similar structures exhibit potent anticancer properties by inhibiting key enzymes involved in cancer cell proliferation .
  • Antimicrobial Properties : A study demonstrated that derivatives of this compound could inhibit the growth of Mycobacterium tuberculosis, suggesting its potential as an antitubercular agent .
  • Pharmacological Profiles : Investigations into the pharmacokinetics and pharmacodynamics of related compounds have indicated favorable profiles, including good bioavailability and selectivity towards target enzymes .

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperazine moiety can interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Structural Variations

The compound belongs to a broader class of piperazine-linked ketones with pyrimidine derivatives. Key structural analogs include:

Compound Name Key Substituents Structural Differences vs. Target Compound Reference
1-(4-Methylpiperidin-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one Methylpiperidinyl group Cyclopentyl → methylpiperidinyl; altered steric effects
Compound 21 () Thiophen-2-yl, 2-chloro-4-CF₃-phenyl Cyclopentyl → thiophene; aromatic vs. aliphatic substituent
MK45 () 3-Chloro-5-CF₃-pyridin-2-yl, thiophen-2-yl Pyrimidine → pyridine; heteroaromatic substitution
2-Chloro-1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one () Chloro, methyl, isopropyl on pyrimidine CF₃ → methyl/isopropyl; pyrimidine substitution pattern

Key Observations :

  • Substitution of pyrimidine with pyridine () or modified pyrimidine substituents () impacts electronic properties and target selectivity.
Pharmacological Activity
  • Target Compound : Predicted activity in kinase inhibition (similar to ’s compound 23, a ketohexokinase inhibitor) due to CF₃-pyrimidine motifs .
  • Compound 23 () : Explicitly inhibits ketohexokinase, demonstrating the therapeutic relevance of CF₃-pyrimidine-piperazine scaffolds .

Key Insight : The CF₃ group is critical for target binding, while cyclopentyl may improve pharmacokinetics (e.g., half-life) over smaller substituents.

Physicochemical Properties
Property Target Compound 1-(4-Methylpiperidin-1-yl) Analog () MK45 ()
Molecular Weight ~400 (estimated) ~390 ~420
logP ~3.5 (predicted) ~3.0 ~2.8
Solubility Low (cyclopentyl bulk) Moderate (methylpiperidinyl) Higher (thiophene polarity)

Analysis :

  • The cyclopentyl group increases logP compared to methylpiperidinyl or thiophenyl analogs, suggesting improved membrane permeability but reduced aqueous solubility.
  • Pyrimidine-to-pyridine substitution (MK45) introduces polarity, lowering logP .

Biological Activity

2-Cyclopentyl-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula: C16_{16}H21_{21}F3_3N4_4O
  • Molecular Weight: 342.36 g/mol
  • CAS Number: 2097929-17-2

The biological activity of this compound is largely attributed to its interaction with various molecular targets, primarily through:

  • Piperazine Moiety: Enhances receptor binding affinity and bioavailability.
  • Trifluoromethyl Group: Increases lipophilicity, facilitating cell membrane penetration.
  • Pyrimidine Ring: Potentially interacts with specific enzymes or receptors, modulating their activity.

Antiparasitic Activity

Research indicates that compounds with similar structures exhibit significant antiparasitic effects. For example, studies on derivatives of pyrimidine have shown promising results against Trypanosoma brucei and Leishmania major, highlighting the potential for 2-cyclopentyl derivatives to exhibit similar activities .

Antidepressant Potential

The compound's structural analogs have been evaluated for their antidepressant properties. In particular, derivatives containing piperazine have shown affinity for serotonin receptors (5-HT receptors), suggesting that 2-cyclopentyl derivatives may also influence mood regulation pathways .

Anti-inflammatory Effects

Compounds with trifluoromethyl substitutions have been noted for their anti-inflammatory properties. Similar structures have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .

Table 1: Summary of Biological Activities

Activity TypeRelated StudiesKey Findings
AntiparasiticStudies on pyrimidine derivatives Significant inhibition of Trypanosoma brucei
AntidepressantResearch on piperazine derivatives Affinity for serotonin receptors
Anti-inflammatoryEvaluation of trifluoromethyl compounds Inhibition of COX enzymes

Case Study: Trifluoromethyl Pyrimidine Derivatives

A study focused on the synthesis and evaluation of trifluoromethyl pyrimidine derivatives revealed that modifications at the pyrimidine ring significantly enhanced biological activity against various targets, including parasitic infections and inflammation. The findings suggest that the trifluoromethyl group plays a crucial role in enhancing the pharmacological profile of these compounds .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-cyclopentyl-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Core Formation : Couple cyclopentylacetyl chloride with a piperazine derivative (e.g., 4-(6-trifluoromethylpyrimidin-4-yl)piperazine) via nucleophilic acyl substitution.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water) to isolate the product.

Yield Optimization :

  • Employ anhydrous conditions and inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates.
  • Optimize stoichiometry (1:1.2 molar ratio of acyl chloride to piperazine) to minimize side reactions.
  • Monitor reaction progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 3:7).

Reference Synthesis : Similar piperazine-ethanone derivatives were synthesized using crystallographically validated coupling protocols .

Basic: Which spectroscopic and chromatographic techniques are critical for confirming the structural identity and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include the cyclopentyl multiplet (δ 1.5–2.1 ppm), piperazine N–CH₂ (δ 2.5–3.5 ppm), and trifluoromethyl pyrimidine (δ 7.8–8.2 ppm for pyrimidine protons; CF₃ appears as a singlet in ¹⁹F NMR at δ -60 to -65 ppm) .
  • HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to confirm purity (>95%) and molecular ion peak [M+H]⁺ matching the theoretical mass.
  • Elemental Analysis : Validate C, H, N, and F content within ±0.4% of theoretical values.

Table 1 : Representative Analytical Data for a Related Piperazine-Ethanone Derivative

ParameterObserved ValueTheoretical Value
Molecular Weight401.3 g/mol401.3 g/mol
HPLC Purity97.2%≥95%
¹H NMR (CDCl₃)MatchedReference

Advanced: How can conformational analysis of the piperazine ring and trifluoromethylpyrimidine moiety inform structure-activity relationship (SAR) studies?

Methodological Answer:

  • X-ray Crystallography : Resolve the crystal structure to analyze dihedral angles between the piperazine ring and pyrimidine group. For example, a related compound showed a 45° tilt, influencing receptor binding .
  • DFT Calculations : Perform density functional theory (B3LYP/6-31G*) to model low-energy conformers and electrostatic potential surfaces. Compare with experimental data to validate computational models.
  • Dynamic NMR : Study ring-flipping kinetics of the piperazine moiety in solution (e.g., DMSO-d₆ at variable temperatures) to assess flexibility.

Advanced: How should researchers address contradictions in biological activity data reported for structurally similar piperazine-pyrimidine derivatives?

Methodological Answer:

Standardize Assay Conditions :

  • Use consistent cell lines (e.g., HEK293 for kinase assays) and control for solvent effects (DMSO ≤0.1%).
  • Validate target engagement via orthogonal methods (e.g., SPR, ITC).

Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, conflicting IC₅₀ values may arise from differences in assay pH or incubation time .

Probe Solubility : Measure logP (e.g., shake-flask method) to assess bioavailability discrepancies.

Basic: What storage conditions are recommended to maintain the stability of this compound?

Methodological Answer:

  • Short-Term : Store at -20°C in airtight, amber vials under desiccant (silica gel).
  • Long-Term : Lyophilize and store at -80°C in argon-purged containers to prevent oxidation.
  • Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect decomposition products .

Advanced: How can molecular docking and MD simulations predict the binding mode of this compound to kinase targets?

Methodological Answer:

Target Selection : Align the trifluoromethylpyrimidine group with ATP-binding pockets (e.g., EGFR kinase, PDB ID: 1M17).

Docking Workflow :

  • Prepare the protein (remove water, add hydrogens) and ligand (assign Gasteiger charges).
  • Use AutoDock Vina with a grid box centered on the active site.

MD Simulations : Run 100 ns trajectories (AMBER force field) to assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>70%) .

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